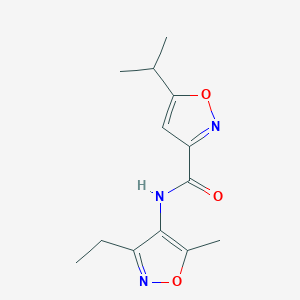![molecular formula C16H16N6O2 B7055066 5-nitro-6-[3-(1H-1,2,4-triazol-5-yl)piperidin-1-yl]quinoline](/img/structure/B7055066.png)
5-nitro-6-[3-(1H-1,2,4-triazol-5-yl)piperidin-1-yl]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-nitro-6-[3-(1H-1,2,4-triazol-5-yl)piperidin-1-yl]quinoline is a heterocyclic compound that contains both quinoline and triazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitro-6-[3-(1H-1,2,4-triazol-5-yl)piperidin-1-yl]quinoline typically involves multi-step reactions starting from commercially available precursors. One common method involves the nitration of quinoline derivatives followed by the introduction of the triazole and piperidine groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
5-nitro-6-[3-(1H-1,2,4-triazol-5-yl)piperidin-1-yl]quinoline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The quinoline and triazole rings can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the quinoline or triazole rings.
Scientific Research Applications
5-nitro-6-[3-(1H-1,2,4-triazol-5-yl)piperidin-1-yl]quinoline has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The unique structure of this compound makes it suitable for use in the development of new materials with specific electronic or optical properties.
Biology: It can be used as a probe to study biological processes or as a potential therapeutic agent.
Industry: The compound can be used in the synthesis of other complex molecules or as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 5-nitro-6-[3-(1H-1,2,4-triazol-5-yl)piperidin-1-yl]quinoline depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The quinoline and triazole moieties can interact with biological molecules through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
5-nitro-1,2,4-triazol-3-one: Another compound containing a triazole ring with similar energetic properties.
3-nitro-1,2,4-triazol-5-one: Similar in structure but with different functional groups, leading to different chemical properties.
5-nitro-3-trinitromethyl-1H-1,2,4-triazole: Contains multiple nitro groups, making it highly energetic.
Uniqueness
5-nitro-6-[3-(1H-1,2,4-triazol-5-yl)piperidin-1-yl]quinoline is unique due to the combination of quinoline and triazole moieties, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
5-nitro-6-[3-(1H-1,2,4-triazol-5-yl)piperidin-1-yl]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O2/c23-22(24)15-12-4-1-7-17-13(12)5-6-14(15)21-8-2-3-11(9-21)16-18-10-19-20-16/h1,4-7,10-11H,2-3,8-9H2,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRXHIGPSVNZFNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=C(C3=C(C=C2)N=CC=C3)[N+](=O)[O-])C4=NC=NN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(4,5-Dimethylpyrimidin-2-yl)-methylamino]-2-methylpropanenitrile](/img/structure/B7054986.png)
![2-[4-(6-Ethoxypyridin-2-yl)piperazin-1-yl]-4,5-dimethylpyrimidine](/img/structure/B7054988.png)
![2-N-methyl-5-N-[4-(trifluoromethyl)cyclohexyl]pyridine-2,5-dicarboxamide](/img/structure/B7054995.png)
![methyl 2-(6-methyl-3,3a,4,5,7,7a-hexahydro-2H-pyrrolo[2,3-c]pyridin-1-yl)pyrimidine-5-carboxylate](/img/structure/B7055003.png)
![1-Methyl-3-[3-[[2-(trifluoromethyl)pyridin-4-yl]amino]piperidin-1-yl]pyrazin-2-one](/img/structure/B7055011.png)
![N-[3-[(3-amino-3-oxopropyl)carbamoyl]phenyl]-1H-indazole-7-carboxamide](/img/structure/B7055012.png)
![5-[(2S,4R)-2-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-4-methoxypyrrolidin-1-yl]-3-ethyl-1,2,4-thiadiazole](/img/structure/B7055016.png)
![[(2S,4S)-4-methoxy-1-[2-(methoxymethyl)-6-methylpyrimidin-4-yl]pyrrolidin-2-yl]methanol](/img/structure/B7055018.png)
![1-[(1-Methyltriazol-4-yl)methyl]-5-[2-(trifluoromethyl)phenyl]pyrrolidin-3-ol](/img/structure/B7055028.png)
![2-[[6,6-dimethyl-4-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]morpholin-2-yl]methoxy]-N,N-dimethylacetamide](/img/structure/B7055040.png)

![Methyl 2-[2-[(3-ethylsulfanylbenzoyl)amino]phenyl]acetate](/img/structure/B7055052.png)

![4,5-dimethyl-N-[3-(oxolan-3-yloxy)propyl]pyrimidin-2-amine](/img/structure/B7055062.png)
